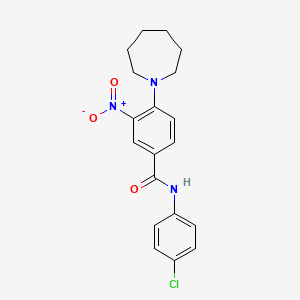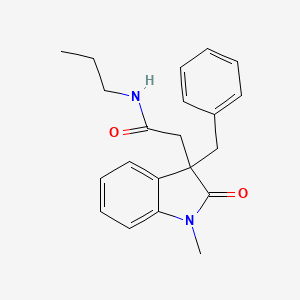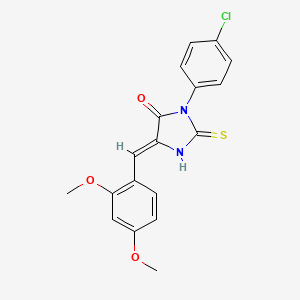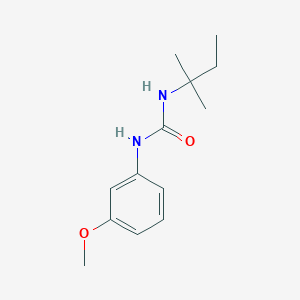
4-(1-azepanyl)-N-(4-chlorophenyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-azepanyl)-N-(4-chlorophenyl)-3-nitrobenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as AC1 or AC1N and is a member of the benzamide family. The chemical structure of AC1 consists of a benzene ring with a nitro group, a chlorophenyl group, and an azepanyl group attached to it. In
科学的研究の応用
4-(1-azepanyl)-N-(4-chlorophenyl)-3-nitrobenzamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, AC1 has been investigated for its potential as an anticancer agent. Studies have shown that AC1 inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In biochemistry, AC1 has been studied for its potential as an enzyme inhibitor. Studies have shown that AC1 inhibits the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes. In materials science, AC1 has been studied for its potential as a building block for the synthesis of new materials.
作用機序
The mechanism of action of 4-(1-azepanyl)-N-(4-chlorophenyl)-3-nitrobenzamide involves the inhibition of various enzymes and cellular processes. In cancer cells, AC1 induces apoptosis by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. AC1 also inhibits cell proliferation by blocking the cell cycle at the G2/M phase. In biochemistry, AC1 inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This inhibits the conversion of carbon dioxide to bicarbonate, which is involved in various physiological processes such as respiration and acid-base balance.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, AC1 inhibits cell proliferation and induces apoptosis. In biochemistry, AC1 inhibits the activity of carbonic anhydrase, which is involved in various physiological processes such as respiration and acid-base balance. AC1 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 4-(1-azepanyl)-N-(4-chlorophenyl)-3-nitrobenzamide in lab experiments include its potential as an anticancer agent and enzyme inhibitor. AC1 is also relatively easy to synthesize and can be obtained in large quantities. The limitations of using AC1 in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of 4-(1-azepanyl)-N-(4-chlorophenyl)-3-nitrobenzamide. One direction is the development of new anticancer agents based on the structure of AC1. Another direction is the study of the mechanism of action of AC1 in more detail to determine its potential as an enzyme inhibitor. Additionally, the synthesis of new materials based on the structure of AC1 is another area for future research. Overall, the study of this compound has the potential to lead to new discoveries and applications in various fields.
合成法
The synthesis of AC1 involves a multistep process that includes the reaction of 4-chloronitrobenzene with sodium hydroxide to form 4-chloro-3-nitrophenol. The 4-chloro-3-nitrophenol is then reacted with 1-azepanamine to form 4-(1-azepanyl)-3-nitrophenol. Finally, the 4-(1-azepanyl)-3-nitrophenol is reacted with 4-chlorobenzoyl chloride to form 4-(1-azepanyl)-N-(4-chlorophenyl)-3-nitrobenzamide.
特性
IUPAC Name |
4-(azepan-1-yl)-N-(4-chlorophenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c20-15-6-8-16(9-7-15)21-19(24)14-5-10-17(18(13-14)23(25)26)22-11-3-1-2-4-12-22/h5-10,13H,1-4,11-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSWYEHTHPHVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]tryptophan](/img/structure/B5466129.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5466136.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5466143.png)
![5-amino-3-(1-cyano-2-{4-[4-(4-fluorophenyl)-1-piperazinyl]-3-nitrophenyl}vinyl)-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5466145.png)

amine hydrochloride](/img/structure/B5466169.png)

![4-chloro-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5466193.png)
![(3'R*,4'R*)-1'-(5-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine-3',4-diol](/img/structure/B5466205.png)
![3-(1,3-benzodioxol-5-yl)-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5466216.png)

![3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5466231.png)
![methyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5466236.png)